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molecular formula C6H8N2O3 B1623820 Methyl 2-(aminomethyl)oxazole-4-carboxylate CAS No. 612512-13-7

Methyl 2-(aminomethyl)oxazole-4-carboxylate

Cat. No. B1623820
M. Wt: 156.14 g/mol
InChI Key: FSKWRNINWRUSHD-UHFFFAOYSA-N
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Patent
US07622464B2

Procedure details

2-(Benzyloxycarbonylaminomethyl)oxazole-4-carboxylic acid methyl ester (0.439 g) (prepared as described in; Journal of Peptide Science (1999), 5(9), 392-398) was dissolved in ethyl acetate (13 ml) and hydrogenated with vigorous stirring at 20° C. and 1 atmosphere of pressure using 10% palladium on carbon catalyst (0.20 g) for 4 hours. The mixture was filtered using celite filter aid and the solvent evaporated from the filtrate in vacuo to give the title compound as a yellow solid (0.197 g)
Name
2-(Benzyloxycarbonylaminomethyl)oxazole-4-carboxylic acid methyl ester
Quantity
0.439 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH2:10][NH:11]C(OCC2C=CC=CC=2)=O)[O:8][CH:9]=1)=[O:4]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH2:10][NH2:11])[O:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
2-(Benzyloxycarbonylaminomethyl)oxazole-4-carboxylic acid methyl ester
Quantity
0.439 g
Type
reactant
Smiles
COC(=O)C=1N=C(OC1)CNC(=O)OCC1=CC=CC=C1
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
hydrogenated with vigorous stirring at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
the solvent evaporated from the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=C(OC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.197 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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